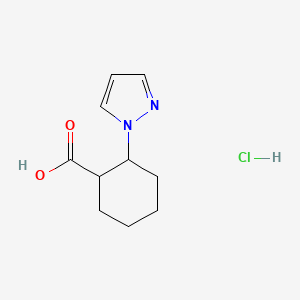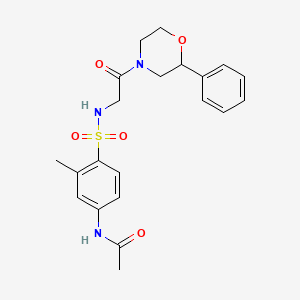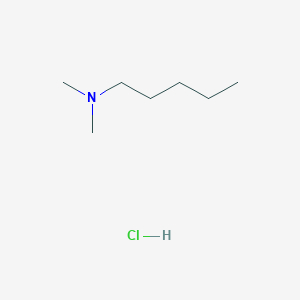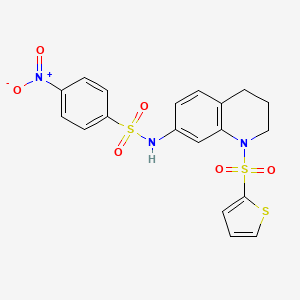![molecular formula C8H6ClN3 B2385149 3-氯-2-甲基吡啶并[2,3-b]吡嗪 CAS No. 1260519-71-8](/img/structure/B2385149.png)
3-氯-2-甲基吡啶并[2,3-b]吡嗪
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-chloro-2-methylpyrido[2,3-b]pyrazine: is a heterocyclic compound that belongs to the pyridopyrazine family This compound is characterized by a fused ring system consisting of a pyridine ring and a pyrazine ring, with a chlorine atom at the 3-position and a methyl group at the 2-position
科学研究应用
作用机制
Target of Action
It’s known that pyrido[2,3-b]pyrazine derivatives have been utilized in electrochemical sensing of dna , suggesting potential interaction with nucleic acids.
Mode of Action
It’s known that pyrido[2,3-b]pyrazine derivatives can exhibit a wide range of emissions spanning the entire visible region from blue to red . This suggests that these compounds may interact with their targets through electron transfer processes, influencing the energy states of the molecules involved.
Biochemical Pathways
Given its potential role in dna sensing , it’s plausible that it may interact with pathways involving DNA synthesis and repair
Result of Action
Pyrido[2,3-b]pyrazine derivatives have been shown to contribute significantly to non-linear optical (nlo) technological applications . This suggests that these compounds may have the ability to alter the optical properties of materials, potentially influencing cellular imaging and diagnostic techniques.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of pyrido[2,3-b]pyrazine, 3-chloro-2-methyl- can be achieved through multicomponent reactions involving the condensation of appropriate starting materials. One common method involves the reaction of 2-chloropyridine-3-carbaldehyde with hydrazine hydrate and a suitable methylating agent under reflux conditions. The reaction typically proceeds in the presence of a catalyst such as acetic acid or sulfuric acid, and the product is isolated through crystallization or chromatography .
Industrial Production Methods: Industrial production of pyrido[2,3-b]pyrazine derivatives often involves large-scale batch reactions using similar synthetic routes. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, pressure, and reaction time. Advanced purification techniques, including recrystallization and distillation, are employed to obtain the final product with the desired specifications .
化学反应分析
Types of Reactions: 3-chloro-2-methylpyrido[2,3-b]pyrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in ethanol.
Major Products Formed:
Oxidation: Pyrido[2,3-b]pyrazine oxides.
Reduction: 3-chloro-2-methylpyrido[2,3-b]pyrazine reduced derivatives.
Substitution: Pyrido[2,3-b]pyrazine, 3-amino-2-methyl- derivatives.
相似化合物的比较
Pyrido[2,3-b]pyrazine: The parent compound without the chlorine and methyl substituents.
Pyrido[3,4-b]pyrazine: A structural isomer with the pyrazine ring fused at different positions.
Quinoxaline: A related heterocyclic compound with a similar fused ring system but different nitrogen atom positions.
Uniqueness: 3-chloro-2-methylpyrido[2,3-b]pyrazine is unique due to the presence of the chlorine and methyl substituents, which can significantly influence its chemical reactivity and biological activity. These substituents can enhance the compound’s ability to interact with specific molecular targets, making it a valuable scaffold for drug discovery and development .
属性
IUPAC Name |
3-chloro-2-methylpyrido[2,3-b]pyrazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3/c1-5-7(9)12-8-6(11-5)3-2-4-10-8/h2-4H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YARAETSZJAIRCE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C2C(=N1)C=CC=N2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.60 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![6-benzyl-3-(pyridin-2-yl)[1,2]thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2385066.png)
![4-[5-(Dimethylamino)pyridazin-3-YL]-N-phenylpiperazine-1-carboxamide](/img/structure/B2385069.png)

![4-methoxy-N-[4-[4-[(4-methoxyphenyl)sulfonylamino]phenyl]phenyl]benzenesulfonamide](/img/structure/B2385071.png)
![N,N'-methanediylbis(3-{[2-(diethylamino)ethyl]sulfonyl}propanamide)](/img/structure/B2385072.png)
![benzyl N-{3-azabicyclo[3.1.0]hexan-1-yl}carbamate](/img/structure/B2385073.png)
![2-chloro-N-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-N-ethylpyridine-3-carboxamide](/img/structure/B2385075.png)



![ethyl 2-(2-{1-[(diethylcarbamoyl)methyl]-1H-indol-3-yl}-2-oxoacetamido)acetate](/img/structure/B2385086.png)
![(3-Methylisoxazol-5-yl)(4-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2385087.png)


